

Spectroscopic Data of Triacetylphloroglucinol: A Technical Overview

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Compound of Interest		
Compound Name:	Triacetylphloroglucinol	
Cat. No.:	B017671	Get Quote

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This technical guide provides a comprehensive analysis of the spectroscopic data for **Triacetylphloroglucinol** (1,1',1"-(2,4,6-trihydroxybenzene-1,3,5-triyl)tris(ethanone)), a key intermediate in the synthesis of various bioactive compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Summary of Spectroscopic Data

The structural elucidation of **Triacetylphloroglucinol** is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data for **Triacetylphloroglucinol**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
2.55	S	9H	-C(O)CH₃
12.5	s (br)	3Н	-ОН



Solvent: CDCl3

Table 2: 13C NMR Spectroscopic Data for Triacetylphloroglucinol

Chemical Shift (δ) (ppm)	Assignment
32.5	-C(O)CH ₃
105.5	Ar-C
192.5	Ar-C-OH
204.0	-C(O)CH ₃

Solvent: CDCl3

Table 3: FT-IR Spectroscopic Data for Triacetylphloroglucinol

Wavenumber (cm⁻¹)	Intensity	Assignment
3450	Strong, Broad	O-H stretch (phenolic)
1620	Strong	C=O stretch (acetyl)
1580, 1450	Medium	C=C stretch (aromatic)

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data for Triacetylphloroglucinol

m/z	Interpretation
252.06	[M] ⁺ (Molecular Ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols



The acquisition of the spectroscopic data presented above follows standard laboratory procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **Triacetylphloroglucinol** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is obtained using the potassium bromide (KBr) pellet method. A small amount of finely ground **Triacetylphloroglucinol** is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet, which is subsequently analyzed using an FT-IR spectrometer.

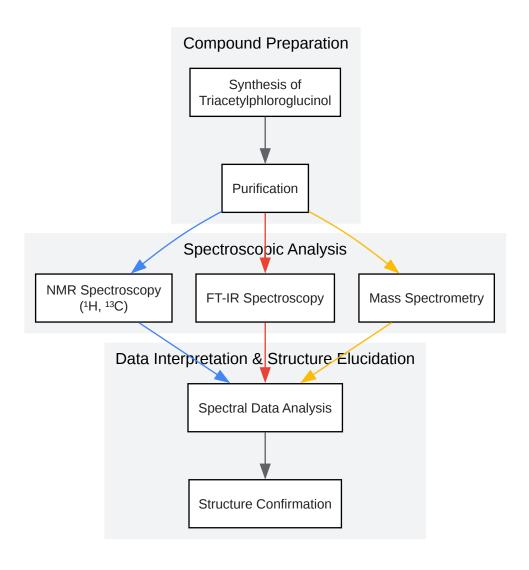
Mass Spectrometry (MS)

Mass spectral data is acquired using an electron ionization (EI) mass spectrometer. A dilute solution of **Triacetylphloroglucinol** in a suitable volatile solvent is introduced into the instrument. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **Triacetylphloroglucinol**.





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Workflow for Spectroscopic Analysis

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